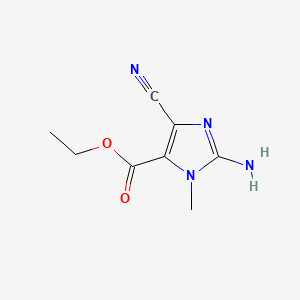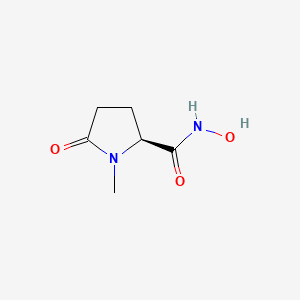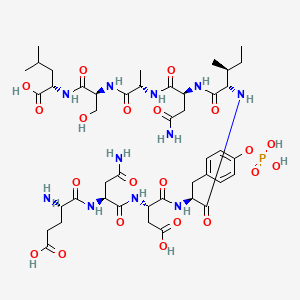
6-Methoxypyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxypyridine-2-thiol, also known as this compound, is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
6-Methoxypyridine-2-thiol has been utilized in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, has been applied for the selective and rapid detection of biologically important thiols, demonstrating its utility in pharmaceutical formulations analysis (Gatti et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of this compound have shown promise as potent antagonists for specific receptors, highlighting their potential for clinical development in treating diseases such as osteoporosis (Hutchinson et al., 2003).
Viticulture and Wine Research
Studies in viticulture have explored the role of methoxypyrazine, closely related to this compound, in determining the sensory properties and consumer preferences of Sauvignon Blanc wines. These compounds significantly influence the aroma profile, affecting attributes like tropical and 'green' characteristics (King et al., 2011).
Materials Science
In materials science, thiol-functionalized compounds, including those related to this compound, have been developed for various applications. For example, thiol-click chemistry has been employed to create degradable polymeric materials, showcasing the versatility of thiol-based reactions in synthesizing new materials with potential biomedical applications (Hoyle et al., 2010).
Environmental and Biological Sensing
Derivatives of this compound have been utilized in creating sensors for detecting metal ions and biological thiols, demonstrating their importance in environmental monitoring and clinical diagnostics. For instance, a rhodamine 6G derivative bearing a thiolactone moiety was synthesized for selective "off-on" fluorescent sensing of Hg(2+), with applications extending to bioimaging (Chen et al., 2008).
Properties
IUPAC Name |
6-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINIYPEVJJGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)



![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)

![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)


